1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide
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Overview
Description
1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide is a compound that features a pyrrolidine ring, a bromopyrimidine moiety, and a sulfonamide group.
Preparation Methods
One common synthetic route involves the reaction of 5-bromopyrimidine-4-amine with pyrrolidine-3-sulfonyl chloride under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques .
Chemical Reactions Analysis
1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of related compounds
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may bind to the active site of an enzyme, inhibiting its activity, while the sulfonamide group can enhance binding affinity and specificity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its biological activity .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring and have been studied for their biological activities.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit different biological profiles.
Prolinol Derivatives: These compounds have a similar pyrrolidine ring structure but differ in their functional groups and biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O2S/c9-7-3-11-5-12-8(7)13-2-1-6(4-13)16(10,14)15/h3,5-6H,1-2,4H2,(H2,10,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRZPENAOJOWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)N)C2=NC=NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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